6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2108138-85-6
VCID: VC3129064
InChI: InChI=1S/C8H18N2O.ClH/c1-10-4-3-9-5-8(6-10)7-11-2;/h8-9H,3-7H2,1-2H3;1H
SMILES: CN1CCNCC(C1)COC.Cl
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.7 g/mol

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride

CAS No.: 2108138-85-6

Cat. No.: VC3129064

Molecular Formula: C8H19ClN2O

Molecular Weight: 194.7 g/mol

* For research use only. Not for human or veterinary use.

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride - 2108138-85-6

Specification

CAS No. 2108138-85-6
Molecular Formula C8H19ClN2O
Molecular Weight 194.7 g/mol
IUPAC Name 6-(methoxymethyl)-1-methyl-1,4-diazepane;hydrochloride
Standard InChI InChI=1S/C8H18N2O.ClH/c1-10-4-3-9-5-8(6-10)7-11-2;/h8-9H,3-7H2,1-2H3;1H
Standard InChI Key PWVSJIGSNUOUKL-UHFFFAOYSA-N
SMILES CN1CCNCC(C1)COC.Cl
Canonical SMILES CN1CCNCC(C1)COC.Cl

Introduction

Chemical Identity and Molecular Structure

6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride consists of a seven-membered diazepane ring containing two nitrogen atoms at positions 1 and 4, with a methyl group attached to the nitrogen at position 1 and a methoxymethyl group at position 6. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics. This salt formation is common for nitrogen-containing compounds to enhance their stability and facilitate handling in laboratory settings.

Basic Chemical Information

The molecular formula of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is C₈H₁₉ClN₂O, with a calculated molecular weight of 194.70 g/mol . The structure contains a diazepane core with specific functional group modifications that distinguish it from other diazepane derivatives. The methoxymethyl group provides an ether functionality that can participate in various chemical interactions, while the N-methyl group alters the basicity of one of the nitrogen atoms in the ring structure.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₉ClN₂O
Molecular Weight194.70 g/mol
CAS Number2108138-85-6
Physical StateNot specified-
Melting PointNot available
Boiling PointNot available
DensityNot available
Flash PointNot available
SolubilityNot specifically reported, but likely soluble in polar solvents as a hydrochloride salt-

The limited availability of experimental physical property data suggests that this compound may be relatively specialized or recently developed, with fewer comprehensive studies published in accessible literature.

Structural Relationships and Analogs

Understanding the structural relationships between 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride and similar compounds provides valuable context for its potential properties and applications.

Related Diazepane Derivatives

Several structurally related compounds appear in the chemical literature. One notable example is 6-(Methoxymethyl)-1,4-diazepane (CAS: 23090598), which differs from our compound of interest by lacking the N-methyl group at position 1 . This compound has a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . The absence of the methyl group on the nitrogen would likely result in different reactivity patterns and potentially different applications.

Another related compound is 1-Methyl-1,4-diazepane-6-carboxamide (CAS: 23090188), which contains a carboxamide group at position 6 instead of the methoxymethyl group present in our target compound . This structural variation significantly alters the polarity and hydrogen bonding capabilities of the molecule, which would impact its physical properties and potential biological interactions.

Structural Comparison with Other Heterocyclic Compounds

The diazepane ring structure present in 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride shares structural features with other nitrogen-containing heterocycles used in medicinal chemistry and synthetic organic chemistry. The seven-membered ring with two nitrogen atoms provides a scaffold that can be functionalized in various ways to tune physical, chemical, and potentially biological properties.

In a broader context, this compound shares structural similarities with other diazepane derivatives that have been investigated for various applications, including as chemical intermediates in the synthesis of more complex molecules. The patent literature mentions related compounds such as benzyl 5-methyl-1,4-diazepane-1-carboxylate, indicating potential relevance in synthetic pathways for pharmaceutical development .

Synthesis and Chemical Reactivity

Based on the limited information available in the search results, we can infer some aspects of the synthesis and chemical reactivity of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride.

Chemical Reactivity Profile

The reactivity of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride can be inferred from its functional groups:

  • The tertiary amine (N-methyl) is less nucleophilic than a secondary amine but can still participate in various reactions including:

    • Quaternization with alkyl halides

    • Coordination with metal ions

    • Interactions with electrophiles

  • The secondary amine (position 4) provides a reactive site for:

    • Alkylation reactions

    • Acylation reactions

    • Potential coordination with metal ions

  • The methoxymethyl group contains an ether functionality that:

    • May undergo cleavage under acidic conditions

    • Could serve as a protected form of a hydroxymethyl group

    • Provides potential for further functionalization

These reactive sites make 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride potentially useful as a building block or intermediate in organic synthesis.

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